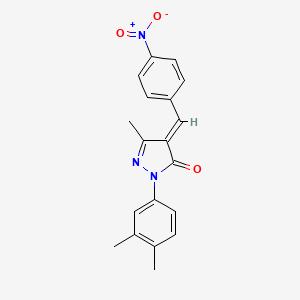
(4E)-2-(3,4-dimethylphenyl)-5-methyl-4-(4-nitrobenzylidene)-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-1-(3,4-DIMETHYLPHENYL)-3-METHYL-4-[(4-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-(3,4-DIMETHYLPHENYL)-3-METHYL-4-[(4-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of 3,4-dimethylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent reaction with 4-nitrobenzaldehyde. The reaction conditions often require the use of a base such as sodium ethoxide in ethanol, and the reaction is usually carried out under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(4E)-1-(3,4-DIMETHYLPHENYL)-3-METHYL-4-[(4-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), and various oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can lead to the formation of oxides.
Applications De Recherche Scientifique
(4E)-1-(3,4-DIMETHYLPHENYL)-3-METHYL-4-[(4-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its analgesic and antipyretic effects.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of (4E)-1-(3,4-DIMETHYLPHENYL)-3-METHYL-4-[(4-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, its anti-inflammatory properties may be due to the inhibition of cyclooxygenase enzymes, which play a role in the inflammatory response.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Phenyl-3-methyl-4-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-one
- 1-(3,4-Dimethylphenyl)-3-methyl-4-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-one
Uniqueness
(4E)-1-(3,4-DIMETHYLPHENYL)-3-METHYL-4-[(4-NITROPHENYL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its specific substitution pattern and the presence of both methyl and nitro groups, which contribute to its distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C19H17N3O3 |
|---|---|
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
(4E)-2-(3,4-dimethylphenyl)-5-methyl-4-[(4-nitrophenyl)methylidene]pyrazol-3-one |
InChI |
InChI=1S/C19H17N3O3/c1-12-4-7-17(10-13(12)2)21-19(23)18(14(3)20-21)11-15-5-8-16(9-6-15)22(24)25/h4-11H,1-3H3/b18-11+ |
Clé InChI |
OVEFOIACWROHSX-WOJGMQOQSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C(=N2)C)C |
SMILES canonique |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=N2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Benzyl-2-[N-(2,5-dimethoxyphenyl)benzenesulfonamido]acetamide](/img/structure/B11544265.png)
![(3E)-N-(4-methoxyphenyl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11544271.png)
![O-{4-[(3-nitrophenyl)carbamoyl]phenyl} 4-methylpiperidine-1-carbothioate](/img/structure/B11544275.png)
![4-Fluoro-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11544280.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(3-chlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11544282.png)
![1-[(E)-(9H-fluoren-2-ylimino)methyl]naphthalen-2-ol](/img/structure/B11544284.png)
![2-{5-[(E)-{2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B11544291.png)
![2-(2,6-dibromo-4-methoxyphenoxy)-N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]acetohydrazide](/img/structure/B11544297.png)
![2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(E)-[2-hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]acetohydrazide](/img/structure/B11544300.png)
![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B11544307.png)
![2-bromo-4-[(E)-{2-[(2,4-dibromo-6-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11544311.png)
![N-(3,4-dimethylphenyl)-4-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11544316.png)
![1,4-Bis[2-(phenylsulfanyl)ethyl]piperazine](/img/structure/B11544326.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzohydrazide](/img/structure/B11544333.png)
